N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide
Description
Key Structural Features
- Piperidine Core : A six-membered saturated heterocyclic ring containing one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.
- Acetamide Bridge : A carbonyl-containing linker (-NHCOCH₂-) that connects the piperidine and phenyl groups, enabling steric modulation and electronic interactions.
- 5-Amino-2-Methoxy-Phenyl Group : A benzene ring substituted with an amino group at position 5 and a methoxy group at position 2. This substitution pattern governs π-electron distribution and solubility.
IUPAC Nomenclature
The systematic name reflects the compound’s hierarchical structure:
- N-(5-Amino-2-methoxyphenyl) : Indicates the amino and methoxy substituents on the phenyl ring.
- 2-Piperidin-1-yl : Specifies the piperidine ring’s attachment to the acetamide’s methylene group.
- Acetamide : Denotes the amide functional group.
| Structural Component | Functional Group | Position |
|---|---|---|
| Piperidine | -N- (secondary amine) | 1-position |
| Acetamide | -NHCOCH₂- | Linker between piperidine and phenyl |
| Phenyl | -NH₂ (5-position), -OCH₃ (2-position) | Aromatic ring |
The molecular formula C₁₄H₂₁N₃O₂ and molecular weight 263.34 g/mol confirm its composition.
Crystallographic Analysis and Conformational Studies
Experimental crystallographic data for this compound remain limited, but computational modeling provides insights into its conformational preferences.
Key Conformational Considerations
- Piperidine Ring Dynamics : The piperidine ring adopts a chair conformation, with the nitrogen atom in an axial or equatorial position depending on steric and electronic factors.
- Acetamide Torsion : The -NHCOCH₂- group exhibits restricted rotation around the C-N bond, favoring planar arrangements due to conjugation.
- Phenyl Substituent Orientation : The 5-amino and 2-methoxy groups influence steric hindrance and electronic delocalization, affecting intermolecular interactions.
Computational Modeling Insights
Density Functional Theory (DFT) and molecular mechanics simulations reveal:
- Hydrogen-Bonding Potential : The amino group on the phenyl ring and the piperidine nitrogen can participate in intermolecular hydrogen bonds.
- Electronic Distribution : Electron density localization at the acetamide carbonyl and methoxy oxygen enhances dipole interactions.
- Solvent Effects : Polar solvents stabilize the compound through solvation of the amino and acetamide groups, while non-polar solvents favor hydrophobic interactions with the piperidine and phenyl rings.
Spectroscopic Signature Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands provide critical structural information:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300–3400 | N-H (amide) and N-H (aromatic amine) stretching |
| 1650–1700 | C=O (amide) stretching |
| 1540–1600 | C=C (aromatic ring) stretching |
| 1250–1300 | C-O (methoxy) stretching |
The strong absorption at ~1660 cm⁻¹ confirms the presence of the acetamide carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- δ 7.2–7.5 ppm : Aromatic protons (split due to substituent effects).
- δ 3.3–3.7 ppm : Piperidine protons (multiplet).
- δ 2.0–2.5 ppm : Methyl group adjacent to the acetamide carbonyl.
- δ 3.8–3.9 ppm : Methoxy group (-OCH₃).
¹³C NMR :
- δ 170 ppm : Acetamide carbonyl carbon.
- δ 150–160 ppm : Aromatic carbons (substituted positions).
- δ 45–55 ppm : Piperidine carbons.
- δ 55–60 ppm : Methoxy carbon.
Mass Spectrometry (MS)
Electrospray ionization (ESI) generates a molecular ion peak at m/z 263.34 [M+H]⁺ , consistent with the molecular weight. Fragmentation patterns include:
- m/z 205 : Loss of the piperidine ring (-C₅H₁₀N).
- m/z 154 : Cleavage of the acetamide bridge, yielding a piperidin-1-yl fragment.
Computational Chemistry Approaches to Molecular Modeling
Methodologies and Applications
- Molecular Mechanics (MM+) : Optimizes molecular geometry and calculates strain energy.
- Semi-Empirical Methods (e.g., PM6) : Predicts electronic properties and charge distribution.
- DFT : Accurately models electron density and reaction pathways.
Case Study: Electronic Structure Analysis
A DFT study using the B3LYP/6-31G(d) basis set revealed:
- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity.
- Electron Density : High density at the acetamide carbonyl and methoxy oxygen, suggesting nucleophilic attack sites.
- Dipole Moment : ~3.8 Debye, influenced by the polar acetamide and methoxy groups.
Solvation Effects
Polarizable Continuum Model (PCM) simulations demonstrate:
- Hydrogen Bonding : The amino group forms strong interactions with water molecules.
- Solubility : Enhanced solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen bonding.
- Lipophilicity : Moderate logP (~1.7), favoring partitioning into lipid membranes.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLWOFOHAHJOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357668 | |
| Record name | N-(5-Amino-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436090-50-5 | |
| Record name | N-(5-Amino-2-methoxyphenyl)-1-piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436090-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide (CAS 436090-50-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, an amino group, and a methoxy-substituted phenyl moiety. The structural formula can be represented as follows:
This compound's unique substituents influence its pharmacological properties, including solubility, stability, and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may modulate signal transduction pathways by interacting with receptors, leading to altered cellular responses.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic effects. For instance, in studies involving Trypanosoma brucei, a compound structurally related to this piperidine derivative demonstrated potent inhibitory activity against the growth of the parasite in vitro (EC50 = 260 nM) while maintaining selectivity over mammalian cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown promising results in inhibiting certain kinases involved in cellular signaling pathways. The IC50 values for enzyme inhibition assays suggest that it effectively binds to target enzymes, which is crucial for its potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals that variations in substituents can significantly affect potency and selectivity:
| Compound | Structure | EC50 (μM) | Remarks |
|---|---|---|---|
| This compound | Structure | 0.26 | Potent against T. brucei |
| N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | Structure | 12 | Less potent than piperidine derivative |
| N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide | Structure | 0.64 | Moderate potency |
The presence of the methoxy group enhances solubility and may improve binding affinity to certain biological targets, while the piperidine ring contributes to overall stability and reactivity.
Case Studies
- In Vivo Efficacy : In a study assessing the efficacy of various derivatives in rodent models, this compound was found to be effective in reducing parasitemia in infected mice. Complete cures were observed without relapse over a 30-day period following treatment .
- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that this compound has favorable absorption characteristics when administered orally or intraperitoneally. However, first-pass metabolism was noted as a limiting factor for achieving optimal plasma concentrations necessary for efficacy .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide have been synthesized and evaluated for their anticonvulsant properties. In particular, studies have shown that certain analogs exhibit significant activity in maximal electroshock (MES) tests, a standard model for assessing anticonvulsant efficacy. For instance, one derivative demonstrated a median effective dose (ED50) of 52.30 mg/kg in MES tests, indicating potential as an antiepileptic drug (AED) .
| Compound | ED50 (mg/kg) | Protective Index (TD50/ED50) |
|---|---|---|
| This compound | 52.30 | >9.56 |
| Phenytoin (reference AED) | 28.10 | >3.6 |
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that related piperidine derivatives possess antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| This compound | E. coli | 0.025 |
These findings suggest a structure–activity relationship where modifications to the piperidine and phenyl rings can significantly impact antimicrobial efficacy .
Potential Anticancer Activity
Emerging studies indicate that this compound may also exhibit anticancer properties. The structural features of piperidine derivatives are often associated with interactions that can inhibit tumor growth or induce apoptosis in cancer cells . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions, including alkylation and substitution processes that modify the piperidine structure to enhance biological activity . The ability to generate various derivatives allows researchers to explore different pharmacological profiles and optimize therapeutic efficacy.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in drug development pipelines:
- Anticonvulsant Screening : Various derivatives were tested for their ability to prevent seizures in animal models, revealing promising candidates for further development as AEDs .
- Antimicrobial Efficacy : Research has demonstrated that modifications to the core structure can lead to enhanced antimicrobial properties, making these compounds suitable candidates for treating resistant bacterial infections .
- Cytotoxicity Studies : Preliminary investigations into the anticancer potential of related compounds have shown selective toxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Preparation Methods
General Synthetic Strategy
The synthesis of N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide typically involves:
- Preparation of a suitable substituted phenyl amine intermediate (bearing amino and methoxy groups at defined positions).
- Formation of a 2-bromoacetamide or equivalent reactive intermediate.
- Nucleophilic substitution of the bromoacetamide with piperidine or its derivatives.
- Purification and isolation of the final acetamide product.
Preparation of Substituted 2-Bromoacetamide Intermediates
A key intermediate in the synthesis is the N-substituted 2-bromoacetamide derivative. The general procedure involves:
- Reacting substituted aromatic amines (e.g., 5-amino-2-methoxyaniline) with bromoacetyl bromide under controlled pH (9.0-10.0) in aqueous media.
- The reaction is typically performed by adding bromoacetyl bromide dropwise to an aqueous solution of the amine and sodium carbonate, maintaining the pH to avoid side reactions.
- The product precipitates out and is isolated by filtration, washing, and drying.
This method was exemplified in the synthesis of various N-aryl/aralkyl-substituted 2-bromoacetamides, where reaction monitoring was done by thin layer chromatography (TLC) and the products characterized by spectral methods (IR, NMR, MS).
Formation of this compound
The key step involves coupling the prepared 2-bromoacetamide intermediate with piperidine, which acts as a nucleophile to displace the bromide:
- The reaction is carried out in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
- Sodium hydride (NaH) is used as a base to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
- The 2-bromoacetamide is added slowly to the reaction mixture at low temperature (0-5°C), followed by stirring at elevated temperature (~50°C) for 30-40 minutes.
- The reaction progress is monitored by TLC.
- Upon completion, the mixture is quenched with cold water, and the product is isolated by filtration or solvent extraction (chloroform/ethyl acetate).
- The final product is purified by recrystallization or chromatographic methods.
This approach has been reported to achieve high yields with good purity and is supported by spectral characterization data.
Alternative and Related Synthetic Routes
Acylation of Aromatic Amines with Chloroacetyl Chloride: Similar compounds have been synthesized by reacting substituted anilines with chloroacetyl chloride in dichloromethane (DCM) under basic aqueous conditions, followed by extraction and purification. This method can be adapted for preparing acetamide intermediates before piperidine substitution.
One-Pot Processes for Piperidine-Acetamide Compounds: Patents describe processes where piperidine derivatives are reacted with acetic acid derivatives or halides in the presence of acid catalysts or reducing agents to afford piperidinyl acetamides with high isomeric purity and yield. These methods emphasize controlling reaction conditions such as temperature, pH, and solvent to optimize product quality.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of 2-bromoacetamide | Substituted aniline + bromoacetyl bromide + Na2CO3 (pH 9-10) | 0-5°C (addition), RT (stirring) | Water | High | Precipitation of solid; TLC monitoring |
| Piperidine substitution | 2-bromoacetamide + piperidine + NaH | 0-5°C (addition), 50°C (reaction) | DMF | High | Stirring 30-40 min; quench with water |
| Alternative acylation | Substituted aniline + chloroacetyl chloride + NaOH | 0-5°C (addition), RT (stirring) | DCM + aqueous NaOH | Moderate | Extraction and drying |
| One-pot methylphenidate-like | Piperidinyl acetamide + acid catalyst + methanol | 41-42°C | Methanol | ~88.6% | High isomeric purity; patented method |
Research Findings and Observations
The use of sodium hydride in DMF is critical for efficient nucleophilic substitution of the bromoacetamide by piperidine, providing high conversion rates within short reaction times.
Maintaining pH during the initial acylation step prevents hydrolysis and side reactions, ensuring high purity of the 2-bromoacetamide intermediate.
Spectral analyses (IR, 1H-NMR, EI-MS) confirm the successful formation of the acetamide bond and substitution pattern, with characteristic signals corresponding to methoxy, amino, and piperidine groups.
Patent literature highlights the importance of controlling isomeric purity and reaction conditions to obtain high-quality piperidinyl acetamide compounds, which are relevant to pharmaceutical applications.
Q & A
Q. What are the established synthetic routes for N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via condensation reactions. A key approach involves reacting piperidine with chloro-acetic acid m-anisidide derivatives under optimized conditions. For example:
- Solvent: Acetone or benzene.
- Temperature: Heating (exact temperature not specified but inferred from reflux conditions).
- Reaction Time: 2 hours for 86% yield in acetone .
Purification typically involves recrystallization or column chromatography. Optimization can be guided by varying solvents (polar vs. non-polar), catalysts (e.g., acidic/basic conditions), and stoichiometric ratios of reactants. Comparative yield data from parallel experiments (e.g., diethyl ether vs. acetone) should be analyzed to identify optimal parameters .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the piperidine ring, methoxy group, and acetamide backbone. Integrate peaks to verify substituent positions.
- FTIR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, N-H bend at ~1500 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion).
- HPLC/GC: Monitor purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s molecular geometry?
Methodological Answer:
- Data Collection: Grow single crystals via slow evaporation (e.g., in ethanol). Collect diffraction data using a synchrotron or in-house X-ray source.
- Structure Solution: Use SHELXT for phase determination via intrinsic phasing or Patterson methods.
- Refinement: Apply SHELXL for least-squares refinement, adjusting thermal parameters (ADPs) and validating hydrogen bonding/piperidine ring puckering. Contradictions (e.g., disorder in the methoxy group) can be resolved using twin refinement or constraints .
- Validation: Cross-check with computational models (e.g., DFT-optimized geometries) to resolve discrepancies in bond lengths/angles .
Q. What computational strategies (e.g., DFT, HOMO-LUMO analysis) elucidate electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate electrostatic potential (MESP) maps to identify nucleophilic/electrophilic sites.
- HOMO-LUMO Analysis: Use Gaussian or ORCA software to determine energy gaps (e.g., ΔE ≈ 4–5 eV for similar acetamides), correlating with stability and charge-transfer interactions .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Methodological Answer:
-
Functional Group Modulation: Replace the methoxy group with halogens (e.g., Cl, F) or bulkier substituents to test steric effects on enzyme binding.
-
Biological Assays: Screen derivatives against targets like lipoxygenase (LOX) or kinases. For example:
Derivative Substituent IC (LOX Inhibition) Parent -OCH 10 µM Derivative A -Cl 5 µM -
Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .
Q. What experimental designs address contradictions in biological activity data across studies?
Methodological Answer:
- Control Experiments: Include positive controls (e.g., known LOX inhibitors) and validate assay conditions (pH, temperature).
- Dose-Response Curves: Generate IC values across multiple replicates to assess reproducibility.
- Orthogonal Assays: Confirm results using both enzymatic (e.g., colorimetric) and cellular (e.g., anti-inflammatory cytokine release) assays.
- Statistical Tools: Apply ANOVA or Bayesian analysis to identify outliers and quantify uncertainty .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
